molecular formula C18H27N3O4 B2614665 N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877630-84-7

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2614665
CAS No.: 877630-84-7
M. Wt: 349.431
InChI Key: IIKOIWBWZPENKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound is characterized by the presence of a cyclohexyl group, a furan ring, and a morpholinoethyl group, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 2-(furan-2-yl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Uniqueness

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c22-17(18(23)20-14-5-2-1-3-6-14)19-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKOIWBWZPENKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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